molecular formula C10H12FN4O7P B13414825 [(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 68777-95-7

[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B13414825
CAS No.: 68777-95-7
M. Wt: 350.20 g/mol
InChI Key: HMMSHEYLIDBUMQ-QYYRPYCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated sugar moiety and a purine base, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors

    Fluorination: The sugar derivative undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom.

    Purine Base Introduction: The fluorinated sugar is then reacted with a purine base, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the glycosidic bond.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl group using reagents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry to yield the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the phosphate group or reduce the purine base using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, under anhydrous conditions.

    Substitution: NaN3, thiols, under nucleophilic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the fluorine atom.

Scientific Research Applications

[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleoside analogs and other complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from accessing it. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in the treatment of diseases like cancer and viral infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate lies in its fluorinated sugar moiety, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable candidate for therapeutic applications.

Properties

CAS No.

68777-95-7

Molecular Formula

C10H12FN4O7P

Molecular Weight

350.20 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H12FN4O7P/c11-5-7(16)4(1-21-23(18,19)20)22-10(5)15-3-14-6-8(15)12-2-13-9(6)17/h2-5,7,10,16H,1H2,(H,12,13,17)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1

InChI Key

HMMSHEYLIDBUMQ-QYYRPYCUSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)F

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.